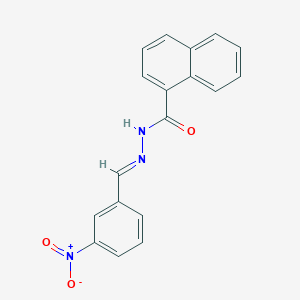![molecular formula C18H15N3O4 B5573868 4-[4-(dimethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5573868.png)
4-[4-(dimethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(dimethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C18H15N3O4 and its molecular weight is 337.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.10625597 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Nonlinear Optical Properties
Research has focused on the synthesis of 4-substituted benzylidene-2-phenyl-5-oxazolones, including compounds with structures similar to 4-[4-(dimethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one, to study their nonlinear optical properties using techniques like Z-scan. These studies reveal significant insights into the electron transfer mechanisms within these molecules and their potential applications in photonics and electronics due to their large nonlinearities stemming from delocalized π-electron distributions (Murthy et al., 2010).
Molecular Docking and Bioassay Studies
While some derivatives have been studied for their molecular docking and bioassay capabilities, particularly as cyclooxygenase-2 inhibitors, research indicates that specific compounds like N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide exhibit no significant inhibition potency for cyclooxygenase enzymes. This highlights the importance of structural variation in determining the bioactivity of these compounds (Al-Hourani et al., 2016).
Photophysical and Electroluminescent Properties
Investigations into the photophysical properties of push-pull oxazolones derivatives, including those similar to the chemical , show high two-photon absorption cross-sections, making them suitable for applications in nonlinear optics and as fluorophores in imaging technologies. These compounds exhibit high emission quantum yields, indicative of their potential in advanced photonic and electronic devices (Rodrigues et al., 2012).
Electrochemical Behavior
Research on related compounds, such as unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridines, has explored their electrochemical behavior in protic media, revealing insights into reduction mechanisms and the potential for cyclic hydroxamic acid formation. Such studies contribute to the understanding of electrochemical properties relevant to the development of electroactive materials and sensors (David et al., 1995).
Tautomerism and Metal Complexation
The study of 2-acylmethyl-2-oxazolines demonstrates the role of tautomerism and metal complexation in determining the physical properties of these compounds, which could inform the design of novel coordination compounds with specific optical or catalytic functions (Jones et al., 2013).
特性
IUPAC Name |
(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-20(2)14-8-6-12(7-9-14)10-16-18(22)25-17(19-16)13-4-3-5-15(11-13)21(23)24/h3-11H,1-2H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPZONVMYHSLGN-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S,5R)-3-[(2-methoxyphenyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5573788.png)
![6-ethyl-2,5-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5573801.png)
![N-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5573805.png)
![N,N-dimethyl-2-({[2-(methylthio)pyrimidin-4-yl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5573814.png)

![1-[(3-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide](/img/structure/B5573830.png)
![3-[1-(1-adamantylacetyl)-3-azetidinyl]pyridine](/img/structure/B5573843.png)
![N'-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B5573847.png)
![2-[(2,2-diethoxyethyl)sulfanyl]-5-ethoxy-1H-1,3-benzodiazole](/img/structure/B5573850.png)
![2-benzyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5573865.png)
![1-(ethylsulfonyl)-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5573877.png)
![(1S*,5R*)-3-[(1-isopropyl-1H-imidazol-2-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5573895.png)

![6-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}-2-(2-methoxyethyl)-1,3-benzoxazole](/img/structure/B5573910.png)
